molecular formula C14H19NO2 B3040055 (3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole CAS No. 151948-15-1

(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole

Cat. No.: B3040055
CAS No.: 151948-15-1
M. Wt: 233.31 g/mol
InChI Key: BJYOPFBJOFXNPU-BETUJISGSA-N
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Description

(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole is a complex organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This specific compound is characterized by its unique dioxolane ring fused to the pyrrole ring, along with a benzyl group and two methyl groups attached to the tetrahydro structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole can be achieved through various synthetic routes. One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with benzylamine in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where halogenated reagents can replace the benzyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halogenated reagents, nucleophiles

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrrole compounds with various functional groups.

Scientific Research Applications

(3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (3Ar,6as)-5-benzyl-2,2-dimethyltetrahydro-3ah-[1,3]dioxolo[4,5-c]pyrrole lies in its specific structural features, such as the fused dioxolane ring and the presence of both benzyl and methyl groups

Properties

IUPAC Name

(3aR,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-14(2)16-12-9-15(10-13(12)17-14)8-11-6-4-3-5-7-11/h3-7,12-13H,8-10H2,1-2H3/t12-,13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYOPFBJOFXNPU-BETUJISGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CN(CC2O1)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CN(C[C@@H]2O1)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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